[6-(m-Tolyl)-4-(trifluoromethyl)pyrimidin-2-yl]carboxylic acid
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Overview
Description
[6-(m-Tolyl)-4-(trifluoromethyl)pyrimidin-2-yl]carboxylic acid is a complex organic compound characterized by its unique structure, which includes a trifluoromethyl group and a pyrimidine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [6-(m-Tolyl)-4-(trifluoromethyl)pyrimidin-2-yl]carboxylic acid typically involves multi-step organic reactions. One common method includes the condensation of m-toluidine with trifluoroacetic anhydride to form an intermediate, which is then cyclized with a suitable reagent to form the pyrimidine ring. The final step involves carboxylation to introduce the carboxylic acid group.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Techniques such as continuous flow synthesis and the use of catalysts can enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
[6-(m-Tolyl)-4-(trifluoromethyl)pyrimidin-2-yl]carboxylic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can yield different derivatives, depending on the reagents used.
Substitution: The trifluoromethyl and m-tolyl groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents for these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and pH levels to ensure the desired product formation.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acid derivatives, while substitution reactions can produce a wide range of functionalized pyrimidines.
Scientific Research Applications
Chemistry
In chemistry, [6-(m-Tolyl)-4-(trifluoromethyl)pyrimidin-2-yl]carboxylic acid is used as a building block for synthesizing more complex molecules. Its unique structure allows for the creation of diverse chemical libraries for drug discovery and material science.
Biology
In biological research, this compound can be used to study enzyme interactions and metabolic pathways. Its ability to interact with various biological targets makes it a valuable tool for understanding cellular processes.
Medicine
In medicine, this compound has potential applications as a pharmaceutical intermediate. Its derivatives may exhibit therapeutic properties, making it a candidate for drug development.
Industry
In the industrial sector, this compound can be used in the production of specialty chemicals and advanced materials. Its stability and reactivity make it suitable for various industrial applications.
Mechanism of Action
The mechanism of action of [6-(m-Tolyl)-4-(trifluoromethyl)pyrimidin-2-yl]carboxylic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The trifluoromethyl group enhances its binding affinity, while the pyrimidine ring facilitates interactions with nucleic acids and proteins. These interactions can modulate biological pathways, leading to various effects.
Comparison with Similar Compounds
Similar Compounds
[6-(p-Tolyl)-4-(trifluoromethyl)pyrimidin-2-yl]carboxylic acid: Similar structure but with a para-tolyl group.
[6-(m-Tolyl)-4-(difluoromethyl)pyrimidin-2-yl]carboxylic acid: Similar structure but with a difluoromethyl group.
[6-(m-Tolyl)-4-(trifluoromethyl)pyrimidin-2-yl]acetic acid: Similar structure but with an acetic acid group instead of a carboxylic acid group.
Uniqueness
What sets [6-(m-Tolyl)-4-(trifluoromethyl)pyrimidin-2-yl]carboxylic acid apart is its combination of the trifluoromethyl group and the m-tolyl group, which confer unique chemical properties and reactivity. This makes it a versatile compound for various scientific and industrial applications.
Biological Activity
[6-(m-Tolyl)-4-(trifluoromethyl)pyrimidin-2-yl]carboxylic acid is a pyrimidine derivative notable for its trifluoromethyl and m-tolyl substituents. This compound's unique structure suggests potential biological activities, particularly in medicinal chemistry. The presence of the carboxylic acid functional group enhances its reactivity and interaction with biological targets.
The molecular formula of this compound is C13H9F3N2O2, with a molecular weight of 282.22 g/mol. Its structural features allow it to participate in various chemical reactions, making it a candidate for further pharmacological exploration.
Biological Activity Predictions
Predictions regarding the biological activity of this compound can be made using computational methods such as the PASS (Prediction of Activity Spectra for Substances) program. This program evaluates potential pharmacological effects based on structural attributes, suggesting that the compound may exhibit a range of biological activities, including:
- Antiviral
- Anticancer
- Antimicrobial
Structure-Activity Relationship (SAR)
The structure-activity relationship (SAR) studies reveal that modifications in the pyrimidine structure can significantly influence biological activity. The trifluoromethyl and m-tolyl groups are critical for enhancing the compound's interaction with various biological targets.
Comparative Analysis with Similar Compounds
A comparative analysis with structurally similar compounds can provide insights into the unique properties of this compound. The following table summarizes key comparisons:
Compound Name | Structural Features | Biological Activity | Uniqueness |
---|---|---|---|
4-Trifluoromethylpyrimidine | Trifluoromethyl group | Antiviral | Lacks carboxylic acid |
2-Methylpyrimidine | Methyl group instead of trifluoromethyl | Antimicrobial | Simpler structure |
5-Methylpyrimidine | Methyl substitution at different position | Anticancer | Different substitution pattern |
The specific arrangement of functional groups in this compound enhances its biological activity compared to these similar compounds.
Case Studies and Research Findings
Recent studies have investigated the biological activities of related trifluoromethyl pyrimidine compounds. For instance, one study identified novel trifluoromethyl pyrimidinone compounds with significant activity against Mycobacterium tuberculosis and other pathogens, emphasizing the importance of such structures in drug discovery .
Another research highlighted that derivatives of pyrimidines exhibited cytotoxic effects against various cancer cell lines, indicating potential anticancer properties for compounds similar to this compound .
Pharmacodynamics and Pharmacokinetics
Understanding the pharmacodynamics (PD) and pharmacokinetics (PK) of this compound is crucial for assessing its therapeutic potential. Interaction studies typically involve evaluating how the compound binds to specific biological targets and its subsequent effects on cellular processes.
Properties
Molecular Formula |
C13H9F3N2O2 |
---|---|
Molecular Weight |
282.22 g/mol |
IUPAC Name |
4-(3-methylphenyl)-6-(trifluoromethyl)pyrimidine-2-carboxylic acid |
InChI |
InChI=1S/C13H9F3N2O2/c1-7-3-2-4-8(5-7)9-6-10(13(14,15)16)18-11(17-9)12(19)20/h2-6H,1H3,(H,19,20) |
InChI Key |
DKFLCWQWFFFUBU-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=CC=C1)C2=CC(=NC(=N2)C(=O)O)C(F)(F)F |
Origin of Product |
United States |
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